molecular formula C15H17F2N3O2S B2629389 1-(3,5-difluorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine CAS No. 2200472-58-6

1-(3,5-difluorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

Número de catálogo: B2629389
Número CAS: 2200472-58-6
Peso molecular: 341.38
Clave InChI: CJNGIGSKLMYWQE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Systematic IUPAC Nomenclature and Structural Representation

The compound 1-(3,5-difluorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine derives its systematic name from the hierarchical rules of the International Union of Pure and Applied Chemistry (IUPAC). The parent structure is piperidine , a six-membered heterocyclic amine (C₅H₁₁N). Two substituents modify this core:

  • A 3,5-difluorobenzenesulfonyl group (-SO₂C₆H₃F₂-3,5) at position 1 of the piperidine ring.
  • A 1-methyl-1H-pyrazol-3-yl group (-C₃H₂N₂CH₃) at position 3.

The numbering of the piperidine ring begins at the nitrogen atom, with subsequent positions assigned clockwise. The sulfonyl group (a sulfur atom doubly bonded to two oxygen atoms and singly bonded to the benzene ring) is attached to position 1. The benzene ring itself contains fluorine atoms at positions 3 and 5. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is substituted with a methyl group on the nitrogen at position 1 and linked to the piperidine at position 3.

Structural Formula
The molecular formula is C₁₅H₁₆F₂N₃O₂S , with a molecular weight of 355.37 g/mol (calculated using atomic masses: C=12.01, H=1.01, F=19.00, N=14.01, O=16.00, S=32.07). The SMILES notation is:

O=S(=O)(C1=CC(=CC(=C1)F)F)N2C1CCCC(C1)C3=NN(C=C3)C  

This representation captures the connectivity of the piperidine core, sulfonyl group, and pyrazole substituent.

Alternative Designations in Chemical Databases

While the IUPAC name provides unambiguous identification, alternative names and abbreviations appear in chemical databases and literature:

  • 3-(1-Methyl-1H-pyrazol-3-yl)-1-(3,5-difluorobenzenesulfonyl)piperidine (reordered substituents).
  • 1-(3,5-Difluorophenylsulfonyl)-3-(1-methylpyrazol-3-yl)piperidine (simplified suffix usage).
  • Piperidine, 1-(3,5-difluorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)- (CAS-style inversion).

These variants reflect differences in prioritizing substituents or database-specific formatting rules. For example, PubChem and ChemSpider often use hybrid naming that blends IUPAC guidelines with practical readability.

Propiedades

IUPAC Name

1-(3,5-difluorophenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N3O2S/c1-19-6-4-15(18-19)11-3-2-5-20(10-11)23(21,22)14-8-12(16)7-13(17)9-14/h4,6-9,11H,2-3,5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNGIGSKLMYWQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 1-(3,5-difluorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of piperidine derivatives with 3,5-difluorobenzenesulfonyl chloride and 1-methyl-1H-pyrazole. The structural formula can be represented as follows:

C15H17F2N3O2S\text{C}_{15}\text{H}_{17}\text{F}_2\text{N}_3\text{O}_2\text{S}

This compound features a piperidine ring substituted with a difluorobenzenesulfonyl group and a pyrazole moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymatic pathways and receptor interactions. Research indicates that compounds with similar structures can act as inhibitors of perforin activity, which is crucial in immune response modulation . This suggests that the compound may have applications in immunotherapy or as an anti-cancer agent.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of pyrazole derivatives against various cancer cell lines. For instance, compounds analogous to this compound showed significant inhibition of cell proliferation in human cancer cell lines such as A549 (lung cancer), SGC-7901 (gastric cancer), and HT-1080 (fibrosarcoma) with IC50 values ranging from 0.076 to 0.12 μM . This indicates a potent biological effect that warrants further investigation.

Study 1: Anticancer Properties

In a study evaluating the anticancer properties of various pyrazole derivatives, it was found that compounds with similar structural features to our target compound exhibited remarkable antiproliferative activity. Specifically, one derivative demonstrated an IC50 value significantly lower than traditional chemotherapeutics, suggesting enhanced efficacy .

Study 2: Immunomodulatory Effects

Another study focused on the immunomodulatory effects of benzenesulfonamide compounds indicated that these compounds could effectively inhibit perforin-mediated cytotoxicity in immune cells. This property could be leveraged for therapeutic interventions in autoimmune diseases or cancers where immune evasion is a concern .

Data Summary

Activity Type Cell Line IC50 Value (μM) Reference
AntiproliferativeA5490.076
AntiproliferativeSGC-79010.12
ImmunomodulatoryPerforin InhibitionN/A

Q & A

Q. What are the recommended synthetic routes for 1-(3,5-difluorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions. A validated approach includes:

  • Sulfonylation : Reacting a piperidine precursor with 3,5-difluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to install the sulfonyl group.
  • Pyrazole Coupling : Introducing the 1-methylpyrazole moiety via nucleophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura if a halogenated pyrazole is used).
  • Optimization : Control temperature (40–80°C), solvent polarity (DMF or THF), and stoichiometry to improve yields. Copper-catalyzed click chemistry, as demonstrated for analogous sulfonamide-pyrazole hybrids, can enhance regioselectivity .

Key Analytical Validation : Monitor reactions via TLC and confirm final product purity (>95%) using HPLC and mass spectrometry .

Q. How can the structural conformation of this compound be confirmed, and what techniques are critical for resolving ambiguities?

  • X-ray Crystallography : Use SHELXL for small-molecule refinement to determine bond lengths, angles, and stereochemistry. For twinned or low-resolution data, SHELX’s robust algorithms improve phase determination .
  • NMR Spectroscopy : Assign 1H/13C signals to confirm substituent positions. For example, the 3,5-difluorophenyl group shows distinct splitting patterns (e.g., δ ~6.8–7.2 ppm, dd coupling), while the piperidine protons exhibit characteristic multiplicity (e.g., axial vs. equatorial Hs at δ 1.5–3.5 ppm) .
  • Computational Modeling : Compare experimental NMR/IR data with DFT-calculated spectra to validate 3D conformation .

Q. What solvent systems are suitable for enhancing the compound’s solubility in biological assays?

  • Polar Aprotic Solvents : DMSO or DMF (0.1–1% v/v) are effective for stock solutions.
  • Buffer Compatibility : Use ammonium acetate (pH 6.5) or PBS with 0.1% Tween-80 to prevent aggregation in aqueous media .
  • Co-solvents : Ethanol or PEG-400 (≤10%) improve solubility without destabilizing proteins in enzymatic assays .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning or disorder) be addressed during structural analysis?

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to mitigate twinning artifacts.
  • Refinement Strategies : In SHELXL, apply TWIN/BASF commands to model twinned domains. For disordered regions, use PART/SUMP restraints to refine occupancies .
  • Validation Tools : Check Rint (<5%) and Flack parameter to ensure enantiomeric purity .

Q. What structure-activity relationship (SAR) insights can guide the modification of this compound for improved target affinity?

  • Sulfonyl Group : Replace 3,5-difluorophenyl with bulkier substituents (e.g., 2-naphthyl) to enhance hydrophobic interactions with binding pockets.
  • Pyrazole Ring : Methyl substitution at N1 reduces metabolic degradation, while replacing the pyrazole with a triazole (e.g., 1,2,3-triazole) improves π-π stacking .
  • Piperidine Conformation : Lock the ring in a chair conformation via sp³-hybridized C3 to optimize steric complementarity with GPCRs .

Q. How can researchers resolve contradictions in biological activity data across assay platforms?

  • Orthogonal Assays : Compare results from cell-free (e.g., SPR) and cell-based (e.g., calcium flux) assays to differentiate direct binding from downstream signaling effects.
  • Metabolic Stability : Test the compound in hepatocyte microsomes to rule out CYP450-mediated inactivation, which may explain potency drops in vivo .
  • Batch Analysis : Use LC-MS to verify compound integrity (e.g., sulfonamide hydrolysis or pyrazole oxidation) across experimental replicates .

Q. What advanced analytical methods are recommended for characterizing degradation products under physiological conditions?

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 37°C.
  • LC-HRMS : Identify degradation products via high-resolution mass shifts (e.g., +16 Da for oxidation) and fragment ion matching .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life and storage requirements (e.g., -20°C under nitrogen) .

Q. How does the compound’s electronic profile influence its interaction with ion channels or GPCRs?

  • Computational Docking : Perform molecular dynamics simulations to map electrostatic potentials. The sulfonyl group’s electron-withdrawing nature may disrupt charge gradients in voltage-gated channels .
  • Fluorine Scan : Replace difluorophenyl hydrogens with Cl or CF3 to assess halogen bonding contributions to affinity .
  • Pharmacophore Mapping : Overlay the compound’s structure with known GPCR ligands (e.g., aprepitant) to identify shared pharmacophoric features .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.